molecular formula C10H17N3O2 B7064537 N-[1-(3-methoxypropyl)pyrazol-3-yl]propanamide

N-[1-(3-methoxypropyl)pyrazol-3-yl]propanamide

Cat. No.: B7064537
M. Wt: 211.26 g/mol
InChI Key: YZAPGLZOQZJFTC-UHFFFAOYSA-N
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Description

N-[1-(3-methoxypropyl)pyrazol-3-yl]propanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methoxypropyl group attached to the pyrazole ring, making it a unique and interesting molecule for various applications in medicinal and organic chemistry.

Properties

IUPAC Name

N-[1-(3-methoxypropyl)pyrazol-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-3-10(14)11-9-5-7-13(12-9)6-4-8-15-2/h5,7H,3-4,6,8H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAPGLZOQZJFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN(C=C1)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxypropyl)pyrazol-3-yl]propanamide typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction proceeds at room temperature in N,N-dimethylacetamide, yielding pyrazoles in good quantities

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxypropyl)pyrazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3-methoxypropyl)pyrazol-3-yl]propanamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[1-(3-methoxypropyl)pyrazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes like p38MAPK and various kinases, which play crucial roles in cellular signaling and inflammation . The compound’s effects are mediated through these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-methoxypropyl)pyrazol-3-yl]propanamide is unique due to its specific substituents, which confer distinct chemical and biological properties

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